molecular formula C13H13IO8 B144149 Dess-Martin periodinane CAS No. 87413-09-0

Dess-Martin periodinane

Cat. No.: B144149
CAS No.: 87413-09-0
M. Wt: 424.14 g/mol
InChI Key: NKLCNNUWBJBICK-UHFFFAOYSA-N
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Description

Dess-Martin periodinane, also known as this compound, is a useful research compound. Its molecular formula is C13H13IO8 and its molecular weight is 424.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Physical Properties

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent extensively used in synthetic chemistry. Its X-ray structure reveals an intricate coordination polymer formed in the solid state through intermolecular halogen and hydrogen bonds, demonstrating its unique structural characteristics (Schröckeneder et al., 2012).

Application in Synthesis of Optically Active Compounds

DMP is superior for the efficient synthesis of optically active N-protected α-amino aldehydes from corresponding β-amino alcohols, highlighting its importance in creating complex, chirally pure compounds (Myers et al., 2000).

Oxidative Coupling Reactions

A key application of DMP is in the oxidative coupling reaction of functionalized isoquinoline with benzyl bromide. This method, being metal-free and mild, is practical for synthesizing isoquinoline derivatives, showcasing DMP's versatility in organic synthesis (Yang et al., 2023).

Mediation in Intramolecular Cyclization

DMP efficiently mediates intramolecular cyclization of phenolic azomethines/Schiff bases, leading to the synthesis of substituted benzoxazoles and benzothiazoles. This application underscores DMP's role in facilitating complex ring-forming reactions (Bose & Idrees, 2010).

Dynamic Behavior in Solution

The dynamic behavior of DMP in solution, including its [1,3] sigmatropic shift of iodine, has been studied using 17O NMR and DFT calculations. This research provides insights into its reactivity and stability in various solvents (Fusaro et al., 2009).

Removal of Thioketals and Thioacetals

DMP has been developed as a useful procedure for removing thioketals and thioacetals, offering general reactivity and compatibility with a range of functional groups. This application demonstrates its utility in selective deprotection reactions (Langille et al., 2003).

Oxidation of Alcohols to Carbonyl Compounds

DMP is widely used for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This role makes it a go-to reagent for key transformations in organic synthesis (Li, 2009).

Synthesis of Medicinally Privileged Compounds

The application of DMP in the synthesis of medicinally important compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, underlines its efficacy in pharmaceutical chemistry (Kupwade et al., 2017).

Facilitation of Sensitive Oxidation Reactions

DMP is also instrumental in the oxidation of sensitive substrates, such as homoallylic and homopropargylic alcohols, to yield unstable β,γ-unsaturated aldehydes (Wavrin & Viala, 2002).

Total Synthesis of Natural Products

DMP's role in the total synthesis of natural products is significant due to its mild and selective oxidative capabilities, offering advantages over other common oxidants (Heravi et al., 2020).

Oxidation of Arylamines

The oxidation of arylamines to various compounds using DMP is another key application, facilitating reactions under mild conditions and with high yields (Ma & Jiang, 2007).

Safety and Hazards

DMP causes serious eye irritation and may be harmful if inhaled . It may cause respiratory irritation and should be stored away from clothing and combustible materials . It should be handled with care to avoid personal contact and inhalation of dust, mist, or vapors .

Properties

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236335
Record name Triacetoxyperiodinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87413-09-0
Record name Dess-Martin periodinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87413-09-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetoxyperiodinane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetoxyperiodinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dess-Martin periodinane
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Record name TRIACETOXYPERIODINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336B74JK56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of 1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol (Intermediate 132, 120 mg, 0.325 mmol) in DCM (20 mL) at 0 C was added Dess-Martin Periodinane (138 mg, 0.325 mmol). The resulting reaction mixture was stirred at room temperature for 2 h and then further Dess-Martin Periodinane (138 mg, 0.325 mmol) was added. The reaction mixture was stirred for a further 16 h at room temperature and then quenched with a saturated sodium bicarbonate aq. solution (10 mL). The resulting bi-layer was separated and the organics washed further with a 1M aq. HCl solution (10 mL). Organics were dried over magnesium sulfate, evaporated to dryness and purified by silica chromatography (0 to 3% MeOH in DCM) to afford the title compound as an off-white solid (Dess-Martin Periodinane impurities (17%) also present) (179 mg, 150%). Method C HPLC-MS: MH+ requires m/z=367. Found: m/z=367, Rt=1.14 min (74%).
Name
1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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